molecular formula C13H20N2 B13289669 1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine

1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine

Cat. No.: B13289669
M. Wt: 204.31 g/mol
InChI Key: MNEDRUSJKBNMGD-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H20N2 It is a derivative of cyclohexanamine, where the amine group is substituted with a pyridin-2-ylmethyl group and a methyl group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyridin-2-ylmethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted cyclohexanamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-2-ylmethyl group can form coordinate bonds with metal ions, which can influence the compound’s activity and binding affinity. Additionally, the cyclohexanamine moiety can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the pyridin-2-ylmethyl and methyl groups, which can influence its chemical reactivity and binding properties. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H20N2/c1-13(8-4-2-5-9-13)15-11-12-7-3-6-10-14-12/h3,6-7,10,15H,2,4-5,8-9,11H2,1H3

InChI Key

MNEDRUSJKBNMGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2=CC=CC=N2

Origin of Product

United States

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